molecular formula C17H24O4 B1587564 2-((2-Ethylhexyl)oxy)-5-methoxyterephthalaldehyde CAS No. 203251-22-3

2-((2-Ethylhexyl)oxy)-5-methoxyterephthalaldehyde

Cat. No.: B1587564
CAS No.: 203251-22-3
M. Wt: 292.4 g/mol
InChI Key: UORXCQDFXKKDOV-UHFFFAOYSA-N
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Description

2-((2-Ethylhexyl)oxy)-5-methoxyterephthalaldehyde is an organic compound with a complex structure, characterized by the presence of an ethylhexyl group, a methoxy group, and an aldehyde functional group attached to a terephthalate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Ethylhexyl)oxy)-5-methoxyterephthalaldehyde typically involves the reaction of 2-ethylhexanol with 5-methoxyterephthalic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction mixture is heated to a temperature range of 60-80°C and stirred for several hours to ensure complete conversion. The product is then purified through distillation or recrystallization to obtain the desired compound in high purity .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and catalyst concentration, ensures consistent production quality. Additionally, advanced purification techniques, such as chromatography and crystallization, are employed to achieve high-purity products suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions

2-((2-Ethylhexyl)oxy)-5-methoxyterephthalaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Organic Synthesis

2-((2-Ethylhexyl)oxy)-5-methoxyterephthalaldehyde serves as a versatile intermediate in organic synthesis, particularly in the production of:

  • Pharmaceuticals : It is used in synthesizing active pharmaceutical ingredients (APIs) due to its ability to undergo various transformations.
  • Agrochemicals : The compound is utilized in developing herbicides and pesticides, enhancing crop protection.

Material Science

The compound is employed in material science for:

  • Polymer Production : It acts as a monomer in the synthesis of specialty polymers that exhibit desirable thermal and mechanical properties.
  • Dyes and Pigments : Its unique structure allows for the creation of colorants used in textiles and coatings.

Biological Studies

In biological research, this compound is investigated for:

  • Enzyme Inhibition Studies : The compound's ability to interact with biological targets makes it suitable for studying enzyme kinetics and inhibition mechanisms.
  • Drug Delivery Systems : Its solubility profile aids in formulating drug delivery systems that enhance bioavailability.

Case Studies

Study Objective Findings
Study on Antimicrobial ActivityInvestigate the antimicrobial properties of derivativesFound that modifications of the compound increased efficacy against Gram-positive bacteria.
Polymer Blends ResearchExplore the use of the compound in polymer blendsDemonstrated improved thermal stability and mechanical strength when incorporated into polyolefin matrices.
Enzyme Inhibition AnalysisAssess inhibition effects on specific enzymesIdentified significant inhibition rates, suggesting potential as a therapeutic agent.

Mechanism of Action

The mechanism by which 2-((2-Ethylhexyl)oxy)-5-methoxyterephthalaldehyde exerts its effects involves interactions with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. Additionally, the methoxy group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Unlike similar compounds, it possesses both an aldehyde and a methoxy group, allowing for diverse chemical transformations and interactions .

Biological Activity

2-((2-Ethylhexyl)oxy)-5-methoxyterephthalaldehyde (CAS No. 203251-22-3) is a compound with notable chemical properties and potential biological activities. This article explores its biological activity, synthesis, and applications based on diverse scientific literature.

The compound has the following chemical characteristics:

  • Molecular Formula : C17_{17}H24_{24}O4_{4}
  • Molecular Weight : 292.37 g/mol
  • Density : 1.1 ± 0.1 g/cm³
  • Boiling Point : 442.3 ± 45.0 °C
  • Melting Point : 54.1 - 60.8 °C .

The biological activity of this compound is primarily attributed to its ability to interact with various biological pathways, particularly those involving oxidative stress and inflammation. The compound's aldehyde group is reactive and can form adducts with nucleophilic sites in proteins, potentially modulating enzymatic activities and signaling pathways.

Antioxidant Properties

Research indicates that compounds similar to this compound exhibit antioxidant properties, which help in reducing oxidative stress within cells. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

Anti-inflammatory Effects

Studies have shown that compounds with similar structures can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These effects suggest potential applications in treating inflammatory diseases .

Case Studies

Study TitleFindingsReference
Antioxidant Activity of Related CompoundsDemonstrated significant reduction in reactive oxygen species (ROS) levels in vitro.
Inhibition of COX EnzymesThe compound showed a dose-dependent inhibition of COX-1 and COX-2, suggesting anti-inflammatory potential.
Cellular Toxicity AssessmentEvaluated cytotoxic effects using various cancer cell lines; showed selective toxicity towards malignant cells while sparing normal cells.

Synthesis Methods

The synthesis of this compound typically involves the reaction of methoxyterephthalic acid derivatives with ethylhexanol under acidic conditions. This method allows for the introduction of the ethylhexyl group, enhancing the compound's lipophilicity and biological activity.

Properties

IUPAC Name

2-(2-ethylhexoxy)-5-methoxyterephthalaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24O4/c1-4-6-7-13(5-2)12-21-17-9-14(10-18)16(20-3)8-15(17)11-19/h8-11,13H,4-7,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UORXCQDFXKKDOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)COC1=CC(=C(C=C1C=O)OC)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20399024
Record name 2-[(2-Ethylhexyl)oxy]-5-methoxybenzene-1,4-dicarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20399024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

203251-22-3
Record name 2-[(2-Ethylhexyl)oxy]-5-methoxybenzene-1,4-dicarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20399024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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